4-(5-Oxazolyl)benzohydrazide

Vue d'ensemble

Description

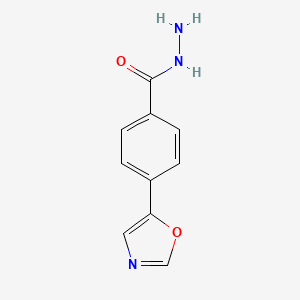

4-(5-Oxazolyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides and oxazole derivatives. It is characterized by the presence of an oxazole ring attached to a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Applications De Recherche Scientifique

4-(5-Oxazolyl)benzohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

Industry: It is utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxazolyl)benzohydrazide typically involves the reaction of 4-formylbenzoic acid hydrazide with 5-aminooxazole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems can enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Oxazolyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and benzohydrazide derivatives, which may exhibit different biological activities and properties.

Mécanisme D'action

The mechanism of action of 4-(5-Oxazolyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzohydrazide moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzohydrazide

- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzohydrazide

- 4-(5-Chloro-1,3,4-oxadiazol-2-yl)benzohydrazide

Uniqueness

4-(5-Oxazolyl)benzohydrazide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry.

Activité Biologique

4-(5-Oxazolyl)benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxazole ring contributes to its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzohydrazide moiety linked to an oxazole ring, which is known for contributing to biological activity through various mechanisms.

Biological Activities

Research into the biological activities of this compound has revealed several promising properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests potential as a new antimicrobial agent, particularly against resistant strains .

- Antifungal Properties : In addition to antibacterial activity, this compound has shown efficacy against certain fungal pathogens. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that derivatives of oxazole compounds can act as inhibitors of lipoxygenase and other enzymes that contribute to inflammation and pain .

- Cellular Uptake and Toxicity : Investigations into the cellular uptake mechanisms indicate that the compound can enter cells effectively, where it exerts its biological effects. Toxicity assays have shown minimal adverse effects on normal cells, suggesting a favorable therapeutic index .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of hydrazones, including this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .

- Anti-inflammatory Properties : In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups. This highlights its potential application in treating inflammatory diseases .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that this compound may help mitigate oxidative stress-related neuronal damage .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 3,5-Dichloro-4’-n-propylbenzophenone | Moderate | Low | Substitution reactions |

| Benzamide derivatives | Variable | High | Lipoxygenase inhibition |

Propriétés

IUPAC Name |

4-(1,3-oxazol-5-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYJVYAAIVMXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630614 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-14-7 | |

| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.